ethyl 3-chloro-2-oxopyrazine-1(2H)-carboxylate
Description
Properties
Molecular Formula |
C7H7ClN2O3 |
|---|---|
Molecular Weight |
202.59 g/mol |
IUPAC Name |
ethyl 3-chloro-2-oxopyrazine-1-carboxylate |
InChI |
InChI=1S/C7H7ClN2O3/c1-2-13-7(12)10-4-3-9-5(8)6(10)11/h3-4H,2H2,1H3 |
InChI Key |
XZXUFUFGQVXBQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=CN=C(C1=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-2-oxopyrazine-1(2H)-carboxylate typically involves the reaction of ethyl pyrazine-2-carboxylate with a chlorinating agent. One common method is the use of thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
Starting Material: Ethyl pyrazine-2-carboxylate
Chlorinating Agent: Thionyl chloride (SOCl₂)
Reaction Conditions: Reflux
The reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-2-oxopyrazine-1(2H)-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to form more complex structures, although specific conditions and reagents depend on the desired product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or thiols (e.g., ethanethiol) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Reduction: Formation of ethyl 3-hydroxy-2-oxopyrazine-1(2H)-carboxylate.
Oxidation: Formation of more oxidized pyrazine derivatives.
Scientific Research Applications
Ethyl 3-chloro-2-oxopyrazine-1(2H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-2-oxopyrazine-1(2H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Functional Group and Structural Comparisons
The following table summarizes key structural and functional differences between ethyl 3-chloro-2-oxopyrazine-1(2H)-carboxylate and its analogs:
Physicochemical Properties
- Melting Points and Solubility: Pyrazole derivatives (e.g., from ) exhibit moderate melting points (e.g., 153–154°C for malonohydrazide ), while fused pyrazines like quinoxalines may have higher melting points due to aromatic stacking. The ethyl carboxylate group enhances solubility in polar organic solvents (e.g., ethanol, DMSO), critical for reaction workup and purification .
- Spectroscopic Data :
- IR and NMR spectra for related compounds (e.g., 1735 cm⁻¹ for ester C=O in ) confirm functional groups. The target compound’s ¹H-NMR would show signals for the ethyl group (δ 1.2–4.2 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
Q & A
Q. What are the optimal synthetic routes for ethyl 3-chloro-2-oxopyrazine-1(2H)-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of pyrazine derivatives often involves condensation reactions or multi-step protocols. For example:
- Condensation with chloro-oxo precursors : Analogous to the synthesis of substituted benzimidazoles (e.g., using ethyl 4-chloro-3-oxobutanoate with arylhydrazines ), the target compound may be prepared via cyclocondensation.
- Esterification : Ethyl esters are typically synthesized via refluxing carboxylic acid derivatives with ethanol and acid/base catalysts. For instance, ethyl 2-oxo-2H-chromene-3-carboxylate was synthesized using salicyaldehyde, diethylmalonate, ethanol, piperidine, and glacial acetic acid under reflux for 4 hours .
- Key parameters : Optimize temperature (60–100°C), solvent (ethanol, DMF), and catalysts (piperidine, EDCI/HOBt for coupling reactions ). Monitor purity via TLC and recrystallize using ethanol or aqueous mixtures .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A combination of techniques is critical:
- NMR Spectroscopy : 1H and 13C NMR (with DEPT/HSQC) to confirm the pyrazine ring substitution pattern, ester carbonyl (δ ~165–170 ppm), and chloro group (δ ~75–85 ppm for C-Cl in 13C) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Q. What common chemical reactions can be performed on this compound?
Methodological Answer: The chloro and oxo groups are reactive sites:
- Nucleophilic substitution : Replace the chloro group with amines or thiols under basic conditions (e.g., K2CO3 in DMF at 60°C) .
- Hydrazine reactions : React with hydrazine hydrate to form hydrazide derivatives (e.g., as shown for ethyl 2-oxo-2H-chromene-3-carboxylate ).
- Ester hydrolysis : Use NaOH/EtOH to hydrolyze the ester to a carboxylic acid for further functionalization .
Advanced Research Questions
Q. How can contradictions in NMR data be resolved when confirming the substitution pattern on the pyrazine ring?
Methodological Answer:
- 2D NMR : Use HSQC and HMBC to correlate protons with carbons and identify long-range couplings (e.g., HMBC correlations between the ester carbonyl and adjacent pyrazine protons) .
- Comparative analysis : Reference spectral data of structurally similar compounds, such as pyrazine-oxadiazole hybrids , to validate assignments.
- Crystallography : If crystals are obtainable, X-ray diffraction provides unambiguous confirmation (e.g., as done for triazolopirazine derivatives ).
Q. How should researchers design experiments to assess the compound’s bioactivity against cancer cell lines?
Methodological Answer:
- Cell viability assays : Use MTT assays on leukemia cell lines (e.g., K562 cells ). Prepare dose-response curves (0.1–100 μM) and calculate IC50 values.
- Controls : Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%).
- Mechanistic studies : Combine with apoptosis assays (Annexin V/PI staining) or Western blotting for caspase activation .
Q. What strategies can be used to functionalize the pyrazine core for structure-activity relationship (SAR) studies?
Methodological Answer:
- Heterocyclic coupling : Use EDCI/HOBt-mediated amidation to attach pharmacophores (e.g., piperidine or thiazole moieties ).
- Oxadiazole formation : React the hydrazide intermediate with nitriles under acidic conditions to form 1,3,4-oxadiazoles .
- Substitution patterns : Introduce electron-withdrawing/donating groups at the 3-chloro or 2-oxo positions to modulate electronic effects .
Q. How can researchers address discrepancies in reaction yields during scale-up synthesis?
Methodological Answer:
- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials or hydrolysis products ).
- Solvent optimization : Replace ethanol with DMF or THF for better solubility of intermediates .
- Catalyst screening : Test alternatives to piperidine (e.g., DBU or Et3N) to improve kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
